Sodium 1,1-dioxopenicillanate
Description
Sodium 1,1-dioxopenicillanate is a sodium salt derivative of a modified penicillin core structure. The compound features a β-lactam ring system with a 1,1-dioxo (sulfone) modification, which enhances its stability against β-lactamase enzymes compared to non-sulfone penicillins .
Properties
Molecular Formula |
C8H10NNaO5S |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
sodium;3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
NKZMPZCWBSWAOX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Sodium 1,1-dioxopenicillanate undergoes hydrolysis under physiological and acidic conditions, releasing bioactive components.
Acid-Catalyzed Hydrolysis
In acidic media (pH ~1), the compound hydrolyzes to penicillanic acid 1,1-dioxide and sodium ions. This reaction is facilitated by protonation of the β-lactam carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack by water .
Example Reaction:
In Vivo Hydrolysis
Oral administration studies in humans demonstrate efficient hydrolysis to penicillanic acid 1,1-dioxide. Comparative urinary recovery data highlight superior absorption compared to potassium salts :
| Administration Form | Urinary Recovery (%) |
|---|---|
| Potassium salt (63 mg dose) | 5.2 |
| This compound (170 mg dose) | 71 |
Enzymatic Degradation Resistance
The sulfone group enhances stability against β-lactamases, enzymes that hydrolyze conventional penicillins. Structural modifications reduce binding affinity to active-site serine residues, preserving antibacterial activity.
Key Stability Data:
-
Retains >90% integrity after 24 hours in β-lactamase-rich environments.
-
Minimal degradation observed in Staphylococcus aureus cultures compared to unmodified penicillins.
Oxidation Reactions
During synthesis, oxidation of penicillanic acid precursors using potassium permanganate introduces sulfone groups. Further oxidation under harsh conditions (e.g., strong peroxides) may degrade the β-lactam ring, reducing efficacy.
Synthetic Pathway:
-
Oxidation:
-
Salt Formation:
Nucleophilic Substitution
The sodium ion facilitates nucleophilic displacement reactions. For example, iodomethyl esters react with nucleophiles (e.g., amines) to form prodrugs :
Reaction Scheme:
Thermal and pH Stability
Differential scanning calorimetry reveals decomposition above 220°C, with optimal stability at pH 6–8. Acidic or alkaline conditions accelerate degradation:
| Condition | Half-Life (25°C) |
|---|---|
| pH 1.0 | 2 hours |
| pH 7.4 (physiological) | 48 hours |
| pH 10.0 | 8 hours |
Antibacterial Activity
Hydrolysis products inhibit bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs). Synergistic effects with ampicillin derivatives are noted due to β-lactamase inhibition .
Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5–2.0 |
| Escherichia coli | 8.0–16.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The evidence highlights several sodium salts of spirocyclic and sulfonated compounds (), which share functional similarities with Sodium 1,1-dioxopenicillanate. Key structural differences and their implications are summarized below:
Table 1: Structural Comparison of this compound and Related Compounds
| Compound Name | Core Structure | Key Functional Groups | Notable Substituents |
|---|---|---|---|
| This compound | β-lactam penicillanate | β-lactam, sulfone (1,1-dioxo) | None specified |
| Sodium 1,1,4-trimethyl-7,9-diazaspiro[4.5]decane-6,8,10-trione | Spirocyclic diazaspiro | Multiple ketones, spirocyclic core | 1,1,4-trimethyl groups |
| Sodium 1-(n-butyl)-4-methyl-8-thioxo-7,9-diazaspiro[4.5]decane-6,8,10-trione | Spirocyclic diazaspiro | Thioxo group, ketones | n-butyl, methyl groups |
Key Observations :
- Sulfone vs. Thioxo Groups : The sulfone group in this compound likely confers greater oxidative stability compared to the thioxo (sulfur-ketone) group in the spirocyclic analogs, which may be prone to redox reactions .
- In contrast, this compound’s unsubstituted penicillanate core may favor solubility in polar solvents .
Analytical and Pharmacopeial Considerations
Pharmacopeial methods for sodium sulfonates, such as sodium 1-pentanesulfonate monohydrate (), involve mixtures of acetonitrile and water for dilution and chromatographic analysis. These methods suggest that this compound and its analogs may require similar analytical protocols to ensure purity and stability, given their ionic and polar characteristics .
Table 2: Comparative Analytical Profiles
| Parameter | This compound (Inferred) | Sodium 1-Pentanesulfonate Monohydrate (Reference) |
|---|---|---|
| Preferred Diluent | Acetonitrile/water (exact ratio unknown) | Acetonitrile/water (1:1) |
| Stability in Solution | Likely stable under refrigeration | Requires sonication for dissolution |
| Chromatographic Use | Potential HPLC applications | Used in LC-MS for sulfonate quantification |
Toxicity and Regulatory Status
The presence of this compound in a chemical toxicity database () indicates documented hazards, though specific data (e.g., LD50, NOAEL) is absent. In contrast, hexamethylene diisocyanate (), while structurally unrelated, is regulated under REACH, highlighting the variability in regulatory scrutiny for sodium salts versus isocyanates .
Q & A
Q. What are the validated analytical methods for characterizing Sodium 1,1-dioxopenicillanate’s purity and structural identity?
Methodological Answer:
- Use HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment, coupled with NMR spectroscopy (¹H and ¹³C) to confirm structural integrity.
- For quantification, employ mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
- Reference elemental analysis (C, H, N, S) to cross-validate stoichiometry. Novel compounds require these methods to establish identity and purity thresholds (≥95%) as per ICH guidelines .
Q. How should stability studies be designed to evaluate this compound under varying pH conditions?
Methodological Answer:
- Use accelerated stability testing at pH 2.0 (simulated gastric fluid), 7.4 (physiological), and 9.0 (alkaline) with controlled temperature (25°C–40°C).
- Monitor degradation via kinetic modeling (first-order kinetics) and quantify degradation products using LC-MS/MS . Include negative controls (e.g., inert buffers) to isolate pH-specific effects .
Q. What in vitro models are suitable for preliminary toxicity profiling of this compound?
Methodological Answer:
- Use MTT assays in human hepatocyte (HepG2) and renal (HEK293) cell lines to assess cytotoxicity (IC₅₀ values).
- Pair with Ames tests for mutagenicity screening. Cross-reference results with publicly available toxicity databases (e.g., Chemical Toxicity Database) to identify conflicting data .
Advanced Research Questions
Q. How can researchers resolve contradictions in antimicrobial efficacy data between in vitro and in vivo models for this compound?
Methodological Answer:
- Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability differences.
- Use checkerboard assays to evaluate synergies with β-lactamase inhibitors (e.g., clavulanic acid) and adjust dosing regimens. Validate findings with Monte Carlo simulations to address inter-study variability .
Q. What experimental strategies optimize the oral bioavailability of this compound in preclinical models?
Methodological Answer:
Q. How can advanced spectroscopic techniques clarify degradation pathways of this compound under photolytic stress?
Methodological Answer:
- Perform forced degradation studies under UV light (ICH Q1B guidelines).
- Identify photoproducts using high-resolution LC-QTOF-MS and EPR spectroscopy to detect free radicals. Map degradation pathways via computational tools (e.g., Gaussian for transition-state modeling) .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported MIC (Minimum Inhibitory Concentration) values for this compound?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing synergistic interactions between this compound and other β-lactams?
Methodological Answer:
- Apply Bliss Independence or Loewe Additivity models to quantify synergy.
- Use fractional inhibitory concentration indices (FICI) with thresholds: FICI ≤0.5 (synergy), >0.5–4 (additivity/indifference), >4 (antagonism). Validate with bootstrapping to reduce Type I errors .
Supplementary Data & Reproducibility
Q. What supplementary data are critical for ensuring reproducibility of this compound synthesis protocols?
Methodological Answer:
- Include detailed reaction conditions (temperature, solvent ratios, catalysts), purification steps (e.g., column chromatography gradients), and spectroscopic raw data (NMR peaks, HPLC chromatograms). Provide access to machine-readable datasets (e.g., .cif files for crystallography) in supplementary materials .
Q. How can researchers validate computational predictions of this compound’s binding affinity to penicillin-binding proteins (PBPs)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
